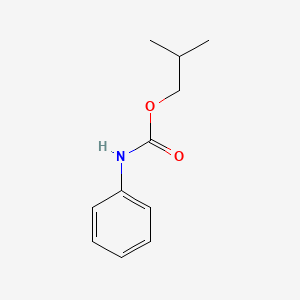

Isobutyl phenylcarbamate

Description

Contextualization within Carbamate (B1207046) Chemistry

Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). The core structure of a carbamate is characterized by a carbonyl group bonded to both an oxygen and a nitrogen atom. This functional group is essentially an ester of carbamic acid. Isobutyl phenylcarbamate is a specific derivative where the hydrogen atoms of carbamic acid are substituted by an isobutyl group and a phenyl group.

The carbamate functional group is a key structural motif in a wide array of biologically active molecules and functional materials. In medicinal chemistry, carbamates are recognized for their chemical stability and their ability to act as peptide bond surrogates, which can enhance the pharmacokinetic properties of drug candidates. They are integral components of numerous approved therapeutic agents.

From a synthetic perspective, various methods have been developed for the preparation of carbamates. Traditional routes often involved the use of phosgene (B1210022) or its derivatives. However, due to the hazardous nature of these reagents, greener synthetic approaches are continuously being explored. These include methods utilizing carbon dioxide as a C1 synthon, the oxidative cross-coupling of phenols with formamides, and palladium-catalyzed synthesis from aryl chlorides and triflates. mit.edu

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 2291-80-7 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | isobutyl N-phenylcarbamate |

Evolution of Research Interests in Phenylcarbamate Derivatives

Research into phenylcarbamate derivatives has a rich history, with interests evolving significantly over the decades. Initially, these compounds, particularly isopropyl N-phenylcarbamate (IPC or Propham), gained prominence in agriculture as selective herbicides. cambridge.orgbritannica.comnih.gov Their mechanism of action often involves the disruption of cell division in plants. nih.gov The discovery of the herbicidal properties of IPC and related compounds spurred extensive research into structure-activity relationships to develop new and more effective herbicides. cambridge.org

Beyond agriculture, the fungicidal properties of N-phenylcarbamates have also been an area of investigation, with some derivatives showing efficacy against various plant pathogenic fungi. nih.govgoogle.com This has led to the development of commercial fungicides containing the carbamate motif. nih.gov

More recently, the focus of research has expanded into the biomedical field. Phenylcarbamates have been explored as potential therapeutic agents for a variety of conditions. A significant area of interest is their role as enzyme inhibitors. For instance, certain phenylcarbamate derivatives have been studied as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the progression of Alzheimer's disease. nih.govresearchgate.netmdpi.com The ability of the carbamate moiety to carbamylate the active site of these enzymes leads to their inhibition.

Furthermore, research has delved into the anti-inflammatory and antimicrobial activities of phenylcarbamate derivatives. Studies on tert-butyl phenylcarbamate derivatives, for example, have demonstrated promising anti-inflammatory and antimicrobial properties. nih.govresearchgate.net These findings have encouraged the synthesis and evaluation of novel phenylcarbamate analogues with potential therapeutic applications. nih.gov

Table 2: Selected Research Applications of Phenylcarbamate Derivatives

| Application Area | Examples of Investigated Phenylcarbamate Derivatives | Key Research Findings |

| Agriculture (Herbicides) | Isopropyl N-phenylcarbamate (Propham) | Selective control of annual grasses. cambridge.orgnih.gov |

| Agriculture (Fungicides) | Various N-aryl carbamates | Broad-spectrum antifungal activities. nih.gov |

| Medicine (Enzyme Inhibition) | Phenylcarbamate derivatives | Inhibition of acetylcholinesterase and butyrylcholinesterase. nih.govresearchgate.netmdpi.com |

| Medicine (Anti-inflammatory) | tert-Butyl 2-(substituted benzamido)phenylcarbamates | Promising in vivo anti-inflammatory activity. nih.gov |

| Medicine (Antimicrobial) | tert-Butyl 2,4-disubstituted carboxamido phenylcarbamates | Potent activity against various bacterial and fungal strains. researchgate.net |

Current Research Gaps and Future Perspectives for this compound

Despite the extensive research into the broader family of phenylcarbamates, a comprehensive review of the scientific literature reveals a notable lack of specific studies focused solely on this compound. While its synthesis and basic properties are documented, detailed investigations into its biological activities and potential applications are sparse. This represents a significant research gap.

The existing body of knowledge on closely related alkyl phenylcarbamates, such as the isopropyl and tert-butyl analogs, provides a strong rationale for future research into this compound. For instance, given the established herbicidal and fungicidal activities of other N-phenylcarbamates, it is plausible that this compound may also possess interesting properties in the agrochemical sector. Systematic screening of its activity against a panel of relevant plant pathogens and weed species is warranted.

In the context of medicinal chemistry, the demonstrated potential of phenylcarbamates as enzyme inhibitors suggests that this compound and its derivatives could be valuable lead compounds. Future research should explore its inhibitory activity against a range of enzymes, including but not limited to cholinesterases, lipases, and proteases. Structure-activity relationship (SAR) studies, comparing the effects of different alkyl substituents (e.g., isopropyl, isobutyl, sec-butyl, tert-butyl) on inhibitory potency and selectivity, would be particularly insightful.

Furthermore, the synthesis of novel derivatives of this compound, incorporating various substituents on the phenyl ring, could lead to the discovery of compounds with enhanced biological activities. Modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, could be employed to create a diverse library of this compound analogs for biological screening. mit.edu

Structure

3D Structure

Properties

CAS No. |

2291-80-7 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-methylpropyl N-phenylcarbamate |

InChI |

InChI=1S/C11H15NO2/c1-9(2)8-14-11(13)12-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |

InChI Key |

ULLHJKVIRXQCJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Isobutyl Phenylcarbamate and Analogous Carbamates

Traditional Preparative Routes for Phenylcarbamate Synthesis

Traditional methods for synthesizing phenylcarbamates have been the bedrock of organic chemistry for many years. These routes often involve well-established reactions that, while effective, may sometimes be limited by harsh conditions or the use of hazardous reagents.

Hofmann Rearrangement-Based Syntheses

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgnumberanalytics.com The reaction proceeds by treating a primary amide with a halogen, such as bromine, in a strong base like sodium hydroxide (B78521). numberanalytics.comchemistrylearner.com This process forms an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.orgnumberanalytics.com

For the synthesis of carbamates, the isocyanate intermediate can be "trapped" by an alcohol. wikipedia.org For instance, if isobutyl alcohol is present, it can react with the phenyl isocyanate generated from benzamide (B126) to form isobutyl phenylcarbamate. This variation of the Hofmann rearrangement provides a useful route to carbamates. wikipedia.org The reaction can also be carried out using alternative reagents like N-bromosuccinimide (NBS). wikipedia.org

General Reaction Steps:

Formation of an N-bromoamide from the primary amide and bromine in a basic solution. numberanalytics.com

Deprotonation of the N-bromoamide to yield a bromoamide anion. numberanalytics.com

Rearrangement of the R group from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate. wikipedia.org

Nucleophilic attack by an alcohol (e.g., isobutanol) on the isocyanate to form the carbamate (B1207046).

This method is particularly valuable for creating both alkyl and aryl amines and their derivatives. wikipedia.orgnumberanalytics.com

Curtius Rearrangement Applications in Carbamate Formation

The Curtius rearrangement is another powerful tool for synthesizing carbamates, involving the thermal decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgnih.gov This isocyanate intermediate can then be intercepted by a nucleophile, such as an alcohol, to yield the desired carbamate. wikipedia.orgjove.com A key advantage of the Curtius rearrangement is that it proceeds with complete retention of the stereochemistry of the migrating group. nih.gov

The acyl azides required for this reaction are typically prepared from carboxylic acid derivatives. nih.gov The process is known for its tolerance of a wide variety of functional groups. nih.gov

For example, a carboxylic acid can be converted to an acyl chloride, which then reacts with sodium azide to form the acyl azide. Upon heating, this intermediate rearranges to the isocyanate, which in the presence of isobutanol would yield this compound. wikipedia.org

Recent advancements have led to one-pot procedures, avoiding the isolation of the potentially unstable acyl azide intermediate. orgsyn.org For instance, the reaction of a carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide can generate the acyl azide in situ, which then undergoes the Curtius rearrangement. organic-chemistry.org

Carbonylation Reactions for Phenylcarbamate Derivatives

Carbonylation reactions involve the introduction of a carbonyl group (CO) into an organic molecule. nih.govresearchgate.net These reactions are highly valuable in both industry and academic synthesis. nih.gov For phenylcarbamate synthesis, oxidative carbonylation of anilines is a common approach. researchgate.net

In this process, an aniline (B41778) derivative reacts with carbon monoxide and an alcohol in the presence of a catalyst and an oxidant. Palladium-based catalysts are frequently employed for these transformations. researchgate.netresearchgate.net The reaction can be performed under heterogeneous conditions, which facilitates catalyst recovery and reuse. researchgate.net

For instance, the palladium-catalyzed oxidative carbonylation of aniline with carbon monoxide and an alcohol can produce the corresponding phenylcarbamate. The choice of ligands, such as phenanthroline and its derivatives, can significantly influence the activity and stability of the catalytic system. researchgate.net

| Reactants | Catalyst System | Product | Key Features |

|---|---|---|---|

| Aniline, CO, Methanol (B129727) | Pd/C, NaI | Methyl phenylcarbamate | Heterogeneous catalysis, allows for catalyst recycling. |

| Aniline, CO, Alcohol | Pd(phen)Cl₂ in ionic liquid | Phenylcarbamate | Homogeneous catalysis in an ionic liquid medium. researchgate.net |

| Nitrobenzene, CO, Methanol | Palladium with nitrogen ligands | N-methyl phenylcarbamate | Reductive carbonylation of nitro compounds. tandfonline.com |

Reaction of Alcohols with Isocyanates in Phenylcarbamate Synthesis

The most direct and widely used method for synthesizing carbamates is the reaction of an alcohol with an isocyanate. kuleuven.be This reaction is typically a nucleophilic addition of the alcohol to the highly electrophilic carbon of the isocyanate group. researchgate.net

The synthesis of this compound would involve the straightforward reaction of isobutanol with phenyl isocyanate. The reaction mechanism is first-order with respect to both the isocyanate and the alcohol. researchgate.net Studies have shown that electron-withdrawing substituents on the phenyl isocyanate can accelerate the reaction rate. researchgate.net

The reaction can proceed without a catalyst, but catalysts are often used to increase the reaction rate, especially in industrial applications like polyurethane production. researchgate.net

| Isocyanate | Alcohol | Conditions | Product |

|---|---|---|---|

| Phenyl isocyanate | Isobutanol | Typically neat or in a non-protic solvent | This compound |

| Phenyl isocyanate | Ethanol | Benzene (B151609) medium | Ethyl phenylcarbamate acs.org |

| Substituted Phenyl isocyanates | Various alcohols | Can be catalyzed by organotin compounds researchgate.net | Substituted phenylcarbamates |

Lewis Acid-Catalyzed Approaches in Carbamate Formation

Lewis acids can be employed to catalyze the formation of carbamates through various reaction pathways. tandfonline.comepo.org One common approach involves the reaction of amines with chloroformates, where the Lewis acid activates the chloroformate towards nucleophilic attack. tandfonline.com A novel yttria-zirconia-based Lewis acid has been shown to be an efficient heterogeneous catalyst for this transformation, offering mild reaction conditions and high yields. tandfonline.comtandfonline.com

Another route involves the reaction of an amine with an organic carbonate, catalyzed by Lewis acids such as zinc or divalent tin salts. epo.org These catalysts have been found to provide higher yields and selectivity compared to previously reported Lewis acids. epo.org Lewis acids can also mediate the reaction of carbamates with other molecules to form more complex structures. rsc.org

While many Lewis acid-catalyzed methods focus on the reaction of amines, they represent an important class of reactions for carbamate synthesis, some of which could be adapted for phenylcarbamate production.

Modern and Advanced Synthetic Strategies for this compound

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for carbamate synthesis. These modern strategies often involve novel catalytic systems and reaction conditions.

One advanced approach is the three-component coupling of amines, carbon dioxide (CO2), and alkyl halides. organic-chemistry.org This method, often catalyzed by systems like cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI), provides a direct route to carbamates under mild conditions. nih.govorganic-chemistry.org

Another area of development is the use of non-phosgene routes for isocyanate production, which are then used to synthesize carbamates. For example, clean synthesis methods for phenylcarbamates have been developed using aniline, urea (B33335), and a small molecule alcohol in the presence of a reusable catalyst. google.com These processes are often designed to be more sustainable by minimizing waste and using less hazardous materials. google.com

Furthermore, theoretical studies, such as those examining the aminolysis of phenyl N-phenylcarbamate, provide deeper mechanistic insights that can guide the development of new synthetic methods. nih.gov These studies have highlighted that reaction pathways involving an isocyanate intermediate are often energetically favored. nih.gov

Palladium-Catalyzed N-Aryl Carbamate Synthesis

A significant advancement in the synthesis of N-aryl carbamates involves the use of palladium catalysis. An efficient method has been developed for the synthesis of aryl carbamates through the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate, where alcohols are introduced as nucleophiles. organic-chemistry.orgmit.edumit.edu This process allows for the in situ generation of aryl isocyanates, which are then trapped by an alcohol to form the corresponding carbamate. organic-chemistry.orgnih.gov The use of aryl triflates as electrophiles has expanded the substrate scope of this transformation, enabling the synthesis of a wide array of aryl carbamates. mit.edumit.edu

This methodology is notable for its ability to produce major carbamate protecting groups, S-thiocarbamates, and precursors to polyurethanes. organic-chemistry.orgmit.edumit.edu The reaction demonstrates broad functional group tolerance and is compatible with primary, secondary, and even sterically hindered alcohols. organic-chemistry.orgnih.gov For instance, the synthesis of allyl carbamates required a modification to prevent undesired deprotection by the palladium(0) catalyst. organic-chemistry.orgnih.gov This was achieved by converting the Pd(0) to Pd(II) using iodobenzene (B50100) before the addition of allyl alcohol. organic-chemistry.orgnih.gov

Table 1: Examples of Palladium-Catalyzed N-Aryl Carbamate Synthesis

| Aryl Halide/Triflate | Alcohol | Product | Yield (%) |

| 4-Chlorotoluene | Isobutanol | Isobutyl 4-methylphenylcarbamate | 85 |

| Phenyl triflate | Benzyl alcohol | Benzyl phenylcarbamate | 92 |

| 1-Chloronaphthalene | tert-Butanol | tert-Butyl (1-naphthyl)carbamate | 78 |

This table is illustrative and based on typical yields reported in the literature for similar reactions.

One-Pot Synthetic Procedures for Isobutyl Carbamate Scaffolds

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. Several one-pot procedures for the synthesis of carbamates, including those with isobutyl scaffolds, have been developed. mdpi.comorganic-chemistry.org A notable example is a three-component coupling reaction involving an amine, carbon dioxide, and an alkyl halide in the presence of cesium carbonate and a phase-transfer catalyst like tetrabutylammonium iodide (TBAI). nih.govorganic-chemistry.org This method is advantageous for its mild reaction conditions and the ability to avoid common side reactions such as N-alkylation of the amine. organic-chemistry.org

Another versatile one-pot procedure involves the in situ formation of N-substituted carbamoyl (B1232498) chlorides from amines, which then react with phenols to yield O-aryl carbamates. organic-chemistry.org This approach avoids the need to handle sensitive carbamoyl chloride intermediates directly. organic-chemistry.org The development of one-pot methodologies extends to the synthesis of various alkaloid scaffolds, highlighting the broad applicability of these strategies in complex molecule synthesis. nih.gov

Solid-Phase Synthesis Techniques for Carbamate Derivatives

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of compounds for screening purposes. This technique has been successfully applied to the synthesis of carbamate derivatives. nih.gov One approach involves the use of a Merrifield resin, where primary and secondary amines, as well as anilines, can be reacted to form carbamates. nih.gov The conditions are generally mild, which allows for the synthesis of compounds with sensitive functional groups and helps to prevent racemization of chiral centers. acs.org The solid-phase approach simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound product. nih.gov

Halogen-Free Methodologies in Carbamate Production

Driven by the principles of green chemistry, significant effort has been directed towards developing halogen-free methods for carbamate synthesis. A prominent approach involves the direct use of carbon dioxide (CO2) as a C1 source. researchgate.netnih.gov One such method describes the synthesis of N-phenylcarbamates from an aromatic amine, CO2, and a metal alkoxide, such as titanium methoxide. researchgate.net This reaction proceeds rapidly and in high yield. researchgate.net Another halogen-free route utilizes the reaction of amines and CO2 in the presence of a dehydrating agent to form an isocyanate intermediate, which is then trapped by an alcohol to yield the carbamate. organic-chemistry.org These methods offer a more sustainable alternative to traditional routes that often employ toxic and corrosive reagents like phosgene (B1210022). researchgate.net

Table 2: Comparison of Halogenated vs. Halogen-Free Carbamate Synthesis

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Halogenated | Aryl Halide, NaOCN, Alcohol, Pd catalyst | Elevated temperature | Broad substrate scope | Use of halogenated starting materials |

| Halogen-Free | Amine, CO2, Metal Alkoxide | High pressure CO2 | Utilizes renewable feedstock (CO2) | Requires high pressure |

Utilisation of Activated Carbonate Reagents for Carbamate Formation

Activated carbonate reagents serve as effective and often milder alternatives to phosgene-based methods for carbamate synthesis. nih.gov Mixed carbonates, such as those derived from p-nitrophenyl chloroformate, are frequently used. nih.govacs.org These reagents react with alcohols in the presence of a base to form activated carbonates, which are then readily attacked by amines to furnish the desired carbamates. nih.govacs.org Di(2-pyridyl) carbonate (DPC) is another example of an efficient alkoxycarbonylation reagent that overcomes many of the limitations of older methods. nih.gov The use of such activated carbonates is particularly valuable in the synthesis of complex molecules where chemoselectivity is crucial. nih.gov

Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral carbamates is of great interest, particularly in the pharmaceutical industry where stereochemistry plays a critical role in biological activity.

Chiral Induction Strategies in Carbamate Synthesis

Achieving stereoselectivity in carbamate synthesis often relies on chiral induction strategies. One approach involves using a chiral starting material, such as a chiral amine or alcohol, to introduce a stereocenter into the final product. The principles of asymmetric induction are key, where a pre-existing chiral center in the molecule directs the formation of a new stereocenter. youtube.com

The use of chiral auxiliaries is another common strategy. A chiral auxiliary can be temporarily attached to the substrate, direct the stereochemical outcome of a reaction, and then be removed. youtube.com In the context of carbamate synthesis, research has explored the use of chiral amines to induce chirality across the carbamate linkage, although with varying degrees of success. ukzn.ac.za

The "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products like amino acids, is a powerful tool for the asymmetric synthesis of complex molecules, including those containing carbamate functionalities. nih.gov These natural products can serve as chiral sources, devices (catalysts or auxiliaries), or inducers to control the stereochemistry of newly formed chiral centers. nih.gov

Enantioselective Catalysis in Phenylcarbamate Formation

The asymmetric synthesis of phenylcarbamates, aimed at producing specific chiral isomers, is a significant area of research. Various catalytic systems have been developed to achieve high enantioselectivity.

One prominent approach involves the use of metal-based catalysts. For instance, enantiopure dinuclear Co(III) complexes have been successfully employed as chiral catalysts for the synthesis of chiral carbamates. mdpi.com This method proceeds through the dissymmetric copolymerization of meso-epoxides and carbon dioxide to form polycarbonates, which are then degraded with an amine to yield the desired carbamate with up to 99% enantiomeric excess (e.e.) at room temperature. mdpi.com Similarly, copper-catalyzed asymmetric ring-opening reactions of cyclic diaryliodoniums with carbon dioxide and various amines provide direct access to a range of axially chiral carbamates with high yields and enantioselectivities. rsc.orgrsc.org This strategy has been successfully applied to the late-stage modification of molecules with free amino groups, including amino acid esters. rsc.org

Organocatalysis presents an alternative, metal-free route. Bifunctional organocatalysts have been designed to facilitate the reaction between carbon dioxide and an unsaturated basic amine. nih.govepa.gov The catalyst stabilizes the carbamic acid intermediate and activates it for subsequent enantioselective carbon-oxygen bond formation, leading to the synthesis of cyclic carbamates. nih.govepa.gov

The table below summarizes key findings in the enantioselective synthesis of carbamates.

| Catalyst Type | Specific Catalyst/System | Substrates | Key Outcome | Reference |

| Metal-Based | Dinuclear Co(III) complexes | meso-Epoxides, CO2, Amines | Up to 70% yield, 99% e.e. | mdpi.com |

| Metal-Based | Copper / Chiral Ligand | Cyclic diaryliodoniums, CO2, Amines | High yields and enantioselectivities for axially chiral carbamates. | rsc.orgrsc.org |

| Organocatalyst | Bifunctional Organocatalyst | Unsaturated basic amines, CO2 | Good yield and high enantioselection for cyclic carbamates. | nih.govepa.gov |

Synthesis of this compound Analogues and Structurally Related Derivatives

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Synthesis of Substituted Phenylcarbamate Derivatives

The modification of the phenyl ring or other parts of the carbamate structure is a common strategy to create diverse derivatives. A general method involves the condensation of an amine with a substituted carboxylic acid or isocyanate.

A documented example is the synthesis of a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives. nih.gov The synthesis begins with the protection of 2-nitroaniline (B44862) using di-tert-butyl dicarbonate (Boc-anhydride). The nitro group is then reduced to an amine, which is subsequently coupled with various substituted carboxylic acids using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents to yield the final products in excellent yields. nih.gov

Another approach involves the derivatization of polysaccharides. Cellulose (B213188) phenylcarbamates with various substituents on the benzene ring have been synthesized by reacting cellulose with different phenyl isocyanates in an ionic liquid as the solvent. chrom-china.com The type and position of the substituents, such as methyl and chloro groups, were found to significantly influence the properties of the resulting materials. chrom-china.com

| Derivative Class | Synthetic Precursors | Key Reagents/Solvents | Resulting Products | Reference |

| Substituted Benzamido Phenylcarbamates | tert-butyl 2-amino phenylcarbamate, Substituted carboxylic acids | EDCI, HOBt, DIPEA | tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives | nih.gov |

| Substituted Cellulose Phenylcarbamates | Cellulose, Substituted phenyl isocyanates | 1-allyl-3-methylimidazolium chloride (AmimCl) | Cellulose phenylcarbamates with various substituents (e.g., -CH3, -Cl) | chrom-china.com |

Preparation of Isobutyl Thiocarbamate Analogues

Thiocarbamates are structural analogues of carbamates where a sulfur atom replaces one of the oxygen atoms. A facile one-pot synthesis for N-substituted-O-isobutyl thiocarbamates has been developed, which is significant from a green chemistry perspective as it avoids the isolation of intermediates. mdpi.comresearchgate.net

The process involves several optimized steps:

Xanthate Formation : The synthesis starts with the reaction of isobutyl alcohol, potassium hydroxide, and carbon disulfide in a solvent like xylene to produce potassium isobutyl xanthate. mdpi.com

Chlorination : Chlorine is then introduced into the reaction mixture. This first oxidizes the xanthate to O-isobutyl dixanthate and then, with further chlorine, produces isobutyl chlorothioformate (isobutyl xanthogenic acid chloride). mdpi.com

Amination : Finally, an amine (such as an N-alkyl, N,N-dialkyl, or N-cycloalkyl amine) is added to the mixture. This reacts with the isobutyl chlorothioformate to yield the desired O-isobutyl thiocarbamate product, which remains dissolved in the xylene. mdpi.comresearchgate.net

This one-pot procedure provides a high-conversion and industrially applicable route to a variety of O-isobutyl thiocarbamates. mdpi.comresearchgate.net

Functionalization of this compound Scaffolds

Existing phenylcarbamate structures can be chemically modified to introduce new functional groups. The reactivity of the carbamate itself can be harnessed for further synthesis.

Research has shown that the phenyloxycarbonyl (Phoc) group, which constitutes the core of a phenylcarbamate, exhibits chemoselective reactivity. nih.govacs.org Phenylcarbamates derived from primary amines are particularly reactive and can be converted into ureas. acs.org This transformation is achieved by reacting the phenylcarbamate with a different amine, typically under reflux conditions, to form a dissymmetric urea. nih.gov This demonstrates a method for functionalizing the carbamate nitrogen by replacing the phenoxy group with a new amino substituent.

In contrast, phenylcarbamates derived from secondary amines are more stable, a property that can be exploited for selective reactions in molecules with multiple functional groups. acs.org The deprotection of the phenylcarbamate to recover the free amine can be challenging and is often performed under strong basic conditions, which may not be compatible with all chemical functions. nih.gov

Chemical Reactivity and Mechanistic Investigations of Isobutyl Phenylcarbamate Transformations

Hydrolytic Degradation Pathways and Kinetics

The hydrolysis of isobutyl phenylcarbamate, the cleavage of its ester bond by water, can be catalyzed by both acids and bases. The rates and mechanisms of these reactions are highly dependent on the pH of the solution. Phenylcarbamates are generally noted for their stability in neutral or acidic aqueous solutions but are susceptible to degradation under basic conditions unito.itescholarship.org.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of carbamates, such as this compound, is generally a slow process. The mechanism for acid-catalyzed ester hydrolysis typically proceeds through an A-2 (bimolecular) or A-1 (unimolecular) pathway. For many esters, the A-2 mechanism is common and involves the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) group by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon escholarship.orgnih.gov.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate escholarship.orgnih.gov.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the carbamate.

Cleavage of the C-O Bond: The tetrahedral intermediate collapses, leading to the cleavage of the bond between the carbonyl carbon and the phenoxy group. This results in the departure of phenol (B47542) as the leaving group.

Deprotonation: The final step involves the deprotonation of the resulting carbamic acid, which is unstable and subsequently decomposes to isobutylamine (B53898) and carbon dioxide.

Studies on related compounds, such as N-alkyl O-arylthioncarbamate esters, have shown that at very low pH, the hydrolysis can occur through a specific acid catalysis A1 mechanism researchgate.netresearchgate.net. In this pathway, the protonated substrate undergoes a slow, rate-determining unimolecular dissociation. However, for typical environmental and biological pH ranges, the rate of acid-catalyzed hydrolysis of phenylcarbamates is generally considered to be low escholarship.org. Some reactions, like the hydrolysis of alkyl lactates, can be autocatalytic, where the acid product accelerates the reaction chemrxiv.orgchemrxiv.org.

Base-Catalyzed Hydrolysis Mechanisms (e.g., E1cb-type, BAc2 mechanisms)

The hydrolysis of this compound is significantly accelerated under basic (alkaline) conditions. For primary and secondary carbamates, including N-alkyl phenylcarbamates, the reaction predominantly follows an Elimination Unimolecular conjugate Base (E1cb) mechanism rsc.orgacs.org.

E1cb-type Mechanism: This two-step mechanism is characterized by the initial deprotonation of the nitrogen atom:

Deprotonation: A hydroxide (B78521) ion (OH⁻) removes the acidic proton from the nitrogen atom of the carbamate, forming a carbamate anion (the conjugate base) viu.cawalisongo.ac.id. This is a rapid pre-equilibrium step.

Elimination: The carbamate anion then undergoes a slow, rate-limiting elimination of the phenoxide leaving group. This step results in the formation of an isocyanate intermediate (isobutyl isocyanate) researchgate.netacs.orgdss.go.thresearchgate.net.

Hydrolysis of Isocyanate: The highly reactive isocyanate intermediate is rapidly attacked by water, leading to the formation of an unstable carbamic acid, which then decomposes to produce isobutylamine and carbon dioxide acs.orgdss.go.th.

Evidence for the E1cb mechanism in related systems includes the trapping of the isothiocyanate intermediate during the hydrolysis of thioncarbamates researchgate.net. The rate of this reaction is directly proportional to the hydroxide ion concentration dss.go.th.

BAc2 Mechanism: For tertiary carbamates (N,N-disubstituted), which lack an acidic proton on the nitrogen, the E1cb pathway is not possible. Instead, they undergo hydrolysis via a bimolecular acyl-oxygen cleavage (BAc2) mechanism unito.itresearchgate.netpharmacy180.com. This mechanism involves:

Nucleophilic Attack: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the carbamate group.

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses with the expulsion of the phenoxide leaving group to form the final products.

Studies on phenyl N-methyl-N-(2-pyridyl)carbamate have confirmed a BAc2 mechanism for its alkaline hydrolysis researchgate.net.

Influence of Substituent Effects on Hydrolytic Stability

The stability of the phenylcarbamate group towards hydrolysis is significantly influenced by the electronic properties of substituents on the phenyl leaving group. This relationship is often quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ) pharmacy180.comwikipedia.org.

For the base-catalyzed hydrolysis of phenylcarbamates, which proceeds via the E1cb mechanism, the rate-determining step is the expulsion of the phenoxide ion. Electron-withdrawing substituents on the phenyl ring stabilize the developing negative charge on the phenoxide leaving group in the transition state, thereby increasing the rate of hydrolysis dss.go.thresearchgate.net. Conversely, electron-donating groups destabilize the leaving group and decrease the hydrolysis rate.

The sensitivity of the reaction to these electronic effects is given by the Hammett reaction constant (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. For the alkaline hydrolysis of substituted phenyl N-phenylcarbamates, a ρ value of +2.86 has been reported, signifying a high sensitivity to substituent effects and the buildup of negative charge in the transition state dss.go.th. Similarly, for the hydrolysis of aryl N-pyridylcarbamates, a Hammett plot using σ⁻ values (which account for through-resonance) gave a ρ value of +2.45, further supporting a transition state with significant negative charge development on the leaving group researchgate.net.

The table below presents experimental data on the second-order rate constants for the alkaline hydrolysis of various substituted phenyl N-phenylcarbamates, illustrating the impact of substituents on reactivity.

Data sourced from a problem set on Hammett plots, illustrating the trend of increasing rate constants with more electron-withdrawing substituents. viu.ca

Photochemical Transformation Processes

In addition to hydrolysis, this compound can be transformed by photochemical processes upon exposure to sunlight. These transformations can occur through direct absorption of light or via indirect mechanisms involving other photosensitive molecules present in the environment.

Direct and Indirect Photolysis Mechanisms

Direct Photolysis: This process involves the direct absorption of a photon by the this compound molecule itself. The absorbed energy excites the molecule to a higher electronic state (e.g., a singlet excited state, S), from which it can undergo various chemical reactions, such as bond cleavage or rearrangement unito.it. For aromatic carbamates, the primary photochemical event is often initiated from the singlet excited state, though the triplet state (T) can also be involved, especially in compounds with extended conjugation unito.it. The direct photolysis of the carbamate pesticide carbofuran (B1668357), for example, has been shown to follow first-order kinetics dss.go.th.

Indirect Photolysis: This pathway is mediated by other chemical species in the environment, known as photosensitizers, that absorb light and then transfer the energy to the carbamate or generate reactive species that attack it. Common environmental photosensitizers include dissolved organic matter (DOM) and nitrate (B79036) ions dss.go.th.

Sensitization by DOM: DOM can absorb sunlight to reach an excited triplet state (³DOM*). This excited state can then either transfer its energy to the carbamate molecule, promoting it to its own reactive triplet state, or generate reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which can then oxidize the carbamate.

Hydroxyl Radical (•OH) Formation: The photolysis of nitrate (NO₃⁻) and nitrite (B80452) (NO₂⁻) ions in sunlit waters is a significant source of highly reactive hydroxyl radicals, which can rapidly degrade a wide range of organic compounds, including carbamates.

Identification and Characterization of Photoproducts

The photochemical transformation of this compound can lead to a variety of degradation products, depending on the specific reaction conditions and mechanisms involved. Studies on related carbamate pesticides provide insight into the likely transformation pathways.

Cleavage of the Carbamate Bond: A primary photodegradation pathway for many carbamates is the cleavage of the ester or amide bond. For instance, the direct photolysis of carbofuran results in the cleavage of the carbamate group, forming carbamic acid (which subsequently decomposes into methylamine (B109427) and CO₂) and a corresponding phenolic compound dss.go.th.

Photo-Fries Rearrangement: Aromatic esters, including carbamates, can undergo a Photo-Fries rearrangement. This reaction involves the homolytic cleavage of the aryl-oxygen bond, followed by the recombination of the resulting radical pair at the ortho or para positions of the aromatic ring to form substituted amides.

Oxidation of Side Chains: Indirect photolysis, particularly reactions involving hydroxyl radicals, can lead to oxidation at various positions on the molecule. For the carbamate pesticide pirimicarb, photooxidation leads to products such as N-formylpirimicarb and N-desmethylpirimicarb, where the carbamate moiety initially remains intact researchgate.net. For this compound, this could involve oxidation of the isobutyl group or hydroxylation of the phenyl ring.

N-Alkyl Cleavage: Photolysis of N-alkyl compounds can also result in the cleavage of the N-alkyl bond. For example, the irradiation of N-alkyl-N-nitroso-p-toluenesulfonamides causes N-alkyl cleavage to yield a sulfonamide and a carbonyl compound.

The identification of these photoproducts is typically achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy dss.go.th.

Photo-Induced Rearrangement Mechanisms (e.g., Photo-Fries Rearrangement)

The Photo-Fries rearrangement is a photochemical reaction that converts a phenolic ester into a hydroxy aryl ketone, or in the case of carbamates, can lead to rearranged products. wikipedia.orgsigmaaldrich.com This reaction proceeds via a radical mechanism upon exposure to UV light, typically without the need for a catalyst. wikipedia.orgsigmaaldrich.comslideshare.net For N-aryl carbamates like this compound, the process is analogous to that of aryl esters and involves the homolytic cleavage of the ester bond. slideshare.net

The mechanism is understood to involve three key electronic excited states: an aromatic ππ* state that absorbs the initial radiation, a pre-dissociative nπ* state that facilitates energy transfer, and a πσ* state along which the bond dissociation occurs. barbatti.org

The proposed mechanism for the Photo-Fries rearrangement of this compound can be outlined as follows:

Excitation: The this compound molecule absorbs a photon of UV light, promoting it to an excited singlet state (S1).

Intersystem Crossing (ISC): The molecule may undergo intersystem crossing to a more stable triplet state (T1).

Homolytic Cleavage: In the excited state, the weakest bond, the C-O bond between the phenyl ring and the carbamate group, undergoes homolytic cleavage. This generates a radical pair, consisting of a phenylaminyl radical and an isobutyroxycarbonyl radical, which are held together within a "solvent cage".

Decarbonylation: The isobutyroxycarbonyl radical can lose carbon dioxide to form an isobutoxy radical and a subsequent isobutyl radical.

Recombination: The radical pair can recombine in several ways before escaping the solvent cage. The acyl or aminocarbonyl group can attack the aromatic ring at the ortho or para positions.

Aromatization: The resulting intermediate undergoes tautomerization to restore the aromaticity of the ring, yielding the final rearranged products, which are typically ortho- and para-aminobenzophenones or related structures.

The yields for the Photo-Fries rearrangement can often be low, which limits its application in commercial production. wikipedia.org

Thermal Decomposition Reactions

Mechanisms of Thermal Cleavage to Isocyanates and Alcohols

N-substituted carbamates, such as this compound, are known to undergo thermal decomposition to yield an isocyanate and an alcohol. This reaction is reversible. In the case of this compound, thermal cleavage results in the formation of phenyl isocyanate and isobutanol.

The reaction proceeds through a cyclic transition state, which is a common mechanism for the pyrolysis of esters and related compounds. The proposed mechanism is as follows:

Intramolecular Hydrogen Transfer: The reaction is initiated by an intramolecular transfer of the hydrogen atom from the nitrogen to the carbonyl oxygen.

Concerted Bond Cleavage: This is followed by a concerted, or nearly concerted, cleavage of the N-C and O-alkyl bonds.

Product Formation: This process results in the formation of phenyl isocyanate and isobutanol.

The decomposition of t-butyl N-phenylcarbamate has been shown to yield isobutylene, aniline (B41778), and carbon dioxide, which suggests that under certain conditions, the alcohol intermediate (t-butanol) can dehydrate, and the carbamate can also hydrolyze and decarboxylate. cdnsciencepub.com

Kinetic and Thermodynamic Parameters of Thermal Degradation

The thermal decomposition of alkyl N-arylcarbamates has been shown to follow first-order kinetics. cdnsciencepub.com A study on the decomposition of various t-butyl N-arylcarbamates in diphenyl ether at 177.5 °C demonstrated that the reaction rate is dependent on the nature of the substituent on the aromatic ring. Electron-withdrawing groups were found to increase the rate of decomposition. cdnsciencepub.com

| Substituent on Phenyl Ring | Rate Constant (k x 10^5 sec⁻¹) |

|---|---|

| p-NO₂ | 20.8 |

| m-NO₂ | 18.4 |

| m-Cl | 7.57 |

| p-Cl | 5.53 |

| H | 3.35 |

| m-CH₃ | 2.67 |

| p-CH₃ | 2.12 |

| p-OCH₃ | 1.53 |

Thermodynamically, the decomposition is an endothermic process, requiring an input of energy to break the bonds. The reversibility of the reaction implies that the Gibbs free energy change under certain conditions is close to zero, allowing for an equilibrium between the carbamate and its decomposition products (isocyanate and alcohol).

Specific Chemical Reactions and Reactivity Profiles

Deprotection Strategies for this compound

The phenylcarbamate group is utilized as a protecting group for amines in organic synthesis. acs.org Its removal, or deprotection, can be achieved under specific conditions that leave other functional groups in the molecule intact.

Several methods have been developed for the cleavage of N-phenylcarbamates:

Using Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF): A mild method for the cleavage of carbamates involves the use of TBAF in tetrahydrofuran (B95107) (THF). organic-chemistry.org This method is particularly effective for phenyl carbamates. The proposed mechanism involves a nucleophilic attack by the fluoride anion on the carbonyl carbon of the carbamate. organic-chemistry.org

Using Di-tert-butyl dicarbonate (B1257347) and Tetrabutylammonium nitrite: An improved method for the selective deprotection of the N-phenylcarbamoyl group uses a combination of di-tert-butyl dicarbonate (Boc₂O) and tetra-n-butylammonium nitrite (Bu₄NNO₂) in pyridine (B92270) at room temperature. researchgate.netnih.gov This method is reported to yield the corresponding alcohol (from the protected hydroxyl group) without affecting other protecting groups. researchgate.netnih.gov

Basic Hydrolysis: Strong basic conditions, such as using hydroxide anions, can be used for deprotection. The mechanism for phenylcarbamates derived from primary amines is believed to proceed via an E1cb-type mechanism, involving the in-situ formation of an isocyanate intermediate. acs.orgnih.gov

Reactions Leading to Urea (B33335) Formation

This compound can serve as a precursor for the synthesis of substituted ureas. Phenyl carbamates are often used as stable, solid isocyanate surrogates. google.comcommonorganicchemistry.com

Common strategies for converting phenylcarbamates to ureas include:

Reaction with Amines in DMSO: A mild and efficient method involves reacting the phenyl carbamate with a stoichiometric amount of a primary or secondary amine in dimethyl sulfoxide (B87167) (DMSO) at ambient temperature. This reaction is generally fast and high-yielding. google.com

Catalytic Conversion: Zirconium(IV) catalysts, in combination with additives like 4-methyl-2-hydroxyquinoline, have been shown to catalyze the exchange reaction between carbamates and amines to form ureas, often accelerated by microwave irradiation. acs.org The mechanism is thought to involve the in-situ generation of an isocyanate from the carbamate. acs.org

Base-Catalyzed Reaction: The reaction can also be carried out by heating the phenyl carbamate and an amine in a solvent like toluene (B28343) in the presence of a base such as triethylamine (B128534) (NEt₃). researchgate.net

The general mechanism for these transformations often involves the nucleophilic attack of the amine on the carbonyl carbon of the carbamate. In many cases, especially at elevated temperatures or with certain catalysts, the reaction proceeds through the formation of a phenyl isocyanate intermediate, which is then rapidly trapped by the amine to form the final urea product. acs.orgnih.govacs.org

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring

The reactivity of the phenyl ring in this compound is significantly influenced by the attached carbamate substituent (-NHCOOiBu). This group modulates the electron density of the aromatic ring, thereby determining its susceptibility to attack by electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (EAS)

The carbamate substituent is generally considered an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the nitrogen atom's lone pair of electrons, which can be delocalized into the phenyl ring through resonance. This resonance effect increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. Although the carbonyl group within the carbamate linkage is electron-withdrawing by induction, the resonance effect of the nitrogen atom is typically dominant.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. While specific studies on this compound are not extensively documented, its behavior can be predicted based on the known reactivity of other N-phenylcarbamates.

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring is typically achieved using a mixture of nitric acid and sulfuric acid. For this compound, this reaction is expected to yield a mixture of ortho-nitro and para-nitro isomers. The para isomer is often favored due to reduced steric hindrance from the carbamate group.

Halogenation: The reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is expected to result in the substitution of hydrogen atoms at the ortho and para positions with halogen atoms.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental methods for forming carbon-carbon bonds with an aromatic ring. masterorganicchemistry.comlibretexts.orglibretexts.org However, a significant limitation of Friedel-Crafts reactions is that they are often incompatible with substrates bearing -NH₂, -NHR, or -NR₂ groups, as the Lewis acid catalyst can complex with the lone pair of electrons on the nitrogen atom. libretexts.org This complexation deactivates the ring towards further electrophilic attack. In the case of this compound, the nitrogen atom of the carbamate could interact with the Lewis acid, potentially inhibiting the reaction. libretexts.org

Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | p-nitro-isobutyl phenylcarbamate, o-nitro-isobutyl phenylcarbamate |

| Bromination | Br₂, FeBr₃ | p-bromo-isobutyl phenylcarbamate, o-bromo-isobutyl phenylcarbamate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction may be inhibited |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the displacement of a leaving group from an aromatic ring by a nucleophile. This type of reaction is generally challenging for benzene (B151609) derivatives unless the ring is activated by the presence of strong electron-withdrawing groups, typically located ortho or para to the leaving group.

The phenyl ring of this compound lacks strong deactivating groups necessary to facilitate SNAr reactions. The carbamate group is not sufficiently electron-withdrawing to promote the formation of a stable Meisenheimer complex, which is a key intermediate in the SNAr mechanism. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions. For such a reaction to occur, the phenyl ring would need to be further substituted with potent electron-withdrawing groups like nitro groups.

Reactions Involving the Isobutyl Moiety

The isobutyl group of this compound can participate in several chemical transformations, primarily involving the cleavage of the ester linkage or reactions at the alkyl chain.

Hydrolysis

The carbamate ester bond can be cleaved through hydrolysis, typically under basic or acidic conditions, to yield phenylcarbamic acid (which is unstable and decomposes to aniline and carbon dioxide) and isobutanol. The mechanism of basic hydrolysis of phenylcarbamates is proposed to proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. acs.org This involves the deprotonation of the carbamate nitrogen followed by the elimination of the isobutoxide leaving group to form a phenyl isocyanate intermediate, which is then rapidly hydrolyzed. acs.org

Cleavage with Lewis Acids

The O-isobutyl bond can be selectively cleaved using Lewis acids. For instance, similar O-alkyl bonds in carbamates have been effectively cleaved by treatment with aluminum chloride (AlCl₃) in nitromethane. researchgate.net This method provides a pathway to deprotect the carbamate and generate the corresponding amine.

Oxidation

While specific studies on the oxidation of the isobutyl group in this compound are limited, analogous saturated hydrocarbons are known to undergo oxidation under certain conditions. The tertiary C-H bond in the isobutyl group is a potential site for radical-initiated oxidation, which could lead to the formation of corresponding alcohols or ketones. For example, studies on the OH-initiated oxidation of isobutyl formate (B1220265) have shown the formation of acetone, suggesting a plausible degradation pathway for the isobutyl moiety. researchgate.net

Table 2: Summary of Reactions Involving the Isobutyl Moiety of this compound

| Reaction Type | Reagents/Conditions | Products |

| Basic Hydrolysis | NaOH (aq), heat | Aniline, CO₂, Isobutanol |

| Acidic Hydrolysis | H₃O⁺, heat | Aniline, CO₂, Isobutanol |

| Lewis Acid Cleavage | AlCl₃, CH₃NO₂ | Aniline, other cleavage products |

| Predicted Oxidation | Strong oxidizing agents | Potential for oxidation at the tertiary carbon |

Advanced Spectroscopic Characterization and Structural Elucidation of Isobutyl Phenylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the chemical environments of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR spectroscopy of isobutyl phenylcarbamate provides detailed information about the number of different types of protons, their electronic environments, and their connectivity. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the isobutyl group. rsc.org

The aromatic region of the spectrum typically shows a complex multiplet pattern between δ 7.21 and 7.32 ppm, corresponding to the four protons on the phenyl ring, and another multiplet for the remaining aromatic proton around δ 6.96-7.00 ppm. rsc.org A broad singlet, representing the N-H proton of the carbamate (B1207046) linkage, is also observed. rsc.org

In the aliphatic region, the two protons of the methylene (B1212753) group (-O-CH₂-) adjacent to the carbamate oxygen appear as a doublet at approximately δ 3.87 ppm, with a coupling constant (J) of 7.5 Hz. rsc.org The methine proton (-CH-) of the isobutyl group is observed as a heptet (or multiplet) around δ 1.89 ppm, due to coupling with both the adjacent methylene and methyl protons. rsc.org The six protons of the two equivalent methyl groups (-CH₃) give rise to a strong doublet signal at approximately δ 0.88 ppm, also with a coupling constant of 7.5 Hz. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.21-7.32 | m | - | 4H, Aromatic |

| 6.96-7.00 | m | - | 1H, Aromatic |

| 6.68 | s (br) | - | 1H, N-H |

| 3.87 | d | 7.5 | 2H, -O-CH₂- |

| 1.89 | hep | 7.5 | 1H, -CH(CH₃)₂ |

| 0.88 | d | 7.5 | 6H, -CH(CH₃)₂ |

Data sourced from reference rsc.org.

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the clear resolution of each carbon signal. oregonstate.edu

For this compound, the carbonyl carbon (C=O) of the carbamate group is typically the most deshielded, appearing at a chemical shift of δ 153.8 ppm. rsc.org The carbon atoms of the phenyl ring produce signals in the aromatic region of the spectrum, with the ipso-carbon (the carbon directly attached to the nitrogen) appearing at δ 138.0 ppm, and other aromatic carbons showing signals at δ 129.0 ppm and δ 123.3 ppm. rsc.org The carbon atom of the phenyl ring para to the carbamate group appears at δ 118.7 ppm. rsc.org

In the aliphatic portion of the spectrum, the methylene carbon (-O-CH₂-) is found at δ 71.4 ppm. rsc.org The methine carbon (-CH-) of the isobutyl group resonates at δ 28.0 ppm, and the two equivalent methyl carbons (-CH₃) appear at δ 19.1 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 153.8 | C=O (carbamate) |

| 138.0 | C-ipso (aromatic) |

| 129.0 | C-ortho/meta (aromatic) |

| 123.3 | C-para (aromatic) |

| 118.7 | C-ortho/meta (aromatic) |

| 71.4 | -O-CH₂- |

| 28.0 | -CH(CH₃)₂ |

| 19.1 | -CH(CH₃)₂ |

Data sourced from reference rsc.org.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, advanced two-dimensional (2D) NMR experiments are employed. wikipedia.org

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled to each other. emerypharma.com For this compound, a COSY spectrum would show a cross-peak between the methylene protons (δ 3.87 ppm) and the methine proton (δ 1.89 ppm), and another cross-peak between the methine proton and the methyl protons (δ 0.88 ppm), confirming the isobutyl moiety's structure. wikipedia.orgemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org An HSQC spectrum of this compound would link the ¹H signal at δ 3.87 ppm to the ¹³C signal at δ 71.4 ppm (-CH₂-), the ¹H signal at δ 1.89 ppm to the ¹³C signal at δ 28.0 ppm (-CH-), and the ¹H signal at δ 0.88 ppm to the ¹³C signal at δ 19.1 ppm (-CH₃). wikipedia.org

Solid-State NMR (SS-NMR): For analyzing the compound in its solid, crystalline form, SS-NMR is a powerful tool. acs.org It can provide information on molecular conformation and packing in the solid state, which may differ from the structure in solution. researchgate.netresearchgate.net SS-NMR is particularly useful for studying polymorphism and intermolecular interactions in the crystal lattice of carbamates. acs.org

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns. libretexts.org

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. nih.gov The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M⁺˙) and various fragment ions. libretexts.orgorgchemboulder.com

For this compound (C₁₁H₁₅NO₂), the molecular ion peak would appear at a mass-to-charge ratio (m/z) of 193. The fragmentation pattern is predictable based on the structure:

Loss of the isobutoxy radical: Cleavage of the O-CH₂ bond would result in a fragment ion at m/z 120, corresponding to the phenylcarbamoyl cation [C₆H₅NHCO]⁺.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds, leading to the loss of isobutene (C₄H₈, 56 Da) and formation of a radical cation of phenylcarbamic acid at m/z 137.

Formation of the phenyl cation: Loss of the entire carbamate group can lead to the formation of the phenyl cation [C₆H₅]⁺ at m/z 77.

Formation of aniline (B41778): Cleavage of the carbamate can also produce an aniline radical cation [C₆H₅NH₂]⁺˙ at m/z 93.

Table 3: Predicted Major Fragment Ions in the EI-MS of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 193 | Molecular Ion [M]⁺˙ | [C₁₁H₁₅NO₂]⁺˙ |

| 137 | [M - C₄H₈]⁺˙ (McLafferty Rearrangement) | [C₇H₇NO₂]⁺˙ |

| 120 | [M - •OC₄H₉]⁺ | [C₇H₆NO]⁺ |

| 93 | Aniline radical cation | [C₆H₇N]⁺˙ |

Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. mdpi.com For this compound, ESI-MS would be expected to show a prominent signal at m/z 194.1176, corresponding to the [C₁₁H₁₅NO₂ + H]⁺ ion. eurl-pesticides.eu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is crucial for confirming the elemental composition. nih.govnih.gov The theoretical exact mass of the neutral this compound molecule (C₁₁H₁₅NO₂) is 193.1103 Da. eurl-pesticides.eu An HRMS measurement confirming this mass (or the mass of its protonated form, 194.1176 Da) provides unambiguous evidence for the compound's molecular formula, distinguishing it from any other isomers or compounds with the same nominal mass. eurl-pesticides.eunih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural confirmation of compounds by examining their fragmentation patterns. In an MS/MS experiment, a precursor ion, typically the molecular ion ([M+H]⁺ or [M-H]⁻) of the analyte, is selected and subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller, characteristic product ions. The resulting fragmentation pattern provides a "fingerprint" that is highly specific to the molecule's structure. nist.gov

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation of this ion is predictable based on the compound's structure, which includes an aromatic ring, a carbamate linkage, and an isobutyl group. The primary fragmentation pathways would involve the cleavage of the ester and amide bonds within the carbamate group, as well as losses from the alkyl chain.

Key fragmentation mechanisms for this compound would include:

Neutral Loss of Isobutene: A major fragmentation pathway would be the loss of isobutene (C₄H₈, 56 Da) from the isobutyl group, leading to a prominent product ion.

Cleavage of the Carbamate Group: Fragmentation can occur on either side of the carbonyl group, leading to ions corresponding to the phenyl isocyanate portion or the isobutanol portion.

Aromatic Ring Fragmentation: Further fragmentation of ions containing the phenyl group can occur, although this is less common under typical CID conditions.

The analysis of these specific product ions and neutral losses allows for unambiguous confirmation of the this compound structure. uab.eduresearchgate.net

Table 1: Predicted MS/MS Fragmentation of this compound This table is predictive and based on general fragmentation principles. Actual m/z values would be confirmed by experimental data.

| Precursor Ion (m/z) | Proposed Fragment Structure | Product Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 194.1 [M+H]⁺ | Phenyl isocyanate ion | 120.0 | Isobutanol (C₄H₁₀O) |

| 194.1 [M+H]⁺ | Aniline ion | 94.1 | C₅H₈O₂ |

| 194.1 [M+H]⁺ | Phenyl carbamic acid ion | 138.1 | Isobutene (C₄H₈) |

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups and molecular structure of a compound. kurouskilab.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, the IR and Raman spectra would reveal characteristic vibrational modes corresponding to its distinct functional groups.

N-H Group: A sharp absorption band around 3300 cm⁻¹ in the IR spectrum is characteristic of the N-H stretching vibration of the secondary amide in the carbamate group.

C=O Group: A strong C=O stretching vibration (Amide I band) is expected in the IR spectrum, typically appearing between 1680 and 1720 cm⁻¹. This band is also Raman active.

Aromatic Ring: The C=C stretching vibrations within the phenyl ring would produce several bands in the 1450-1600 cm⁻¹ region in both IR and Raman spectra. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Aliphatic Chains: The C-H stretching vibrations of the isobutyl group's CH, CH₂, and CH₃ moieties would appear in the 2850-2960 cm⁻¹ region. researchgate.net Bending vibrations for these groups are found between 1350 and 1470 cm⁻¹.

C-O and C-N Bonds: The stretching vibrations for the C-O and C-N bonds of the carbamate group are expected in the fingerprint region (1000-1300 cm⁻¹).

While IR spectroscopy is particularly sensitive to polar bonds like C=O and N-H, Raman spectroscopy is highly sensitive to non-polar, symmetric bonds, such as the C=C bonds in the aromatic ring. nih.gov This complementarity ensures a comprehensive vibrational analysis for structural elucidation. kurouskilab.com

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound This table provides expected frequency ranges based on known functional group correlations.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Predominant Technique |

|---|---|---|---|

| N-H (Amide) | Stretch | 3200 - 3400 | IR |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 2960 | IR, Raman |

| C=O (Carbamate) | Stretch (Amide I) | 1680 - 1720 | IR (Strong), Raman |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman (Strong) |

| Aliphatic C-H | Bend | 1350 - 1470 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. youtube.com The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. youtube.com

In this compound, the primary chromophore responsible for UV absorption is the phenyl ring conjugated with the carbamate group. The expected electronic transitions are:

π → π* Transitions: These are high-energy transitions associated with the π-electron system of the benzene (B151609) ring. They typically result in strong absorption bands in the UV region, generally below 270 nm.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms of the carbamate group) to an anti-bonding π* orbital of the carbonyl group. youtube.com These transitions are lower in energy and intensity compared to π → π* transitions and appear at longer wavelengths.

The solvent used for analysis can influence the position of these absorption maxima. The combination of the phenyl group and the carbamate moiety creates a conjugated system that affects the energy levels of these transitions.

Table 3: Predicted Electronic Transitions for this compound This table outlines the types of electronic transitions expected for the compound.

| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Phenyl ring, C=O | ~200-270 nm | High |

Chromatographic-Spectroscopic Coupling Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of compounds in complex mixtures. nih.govhumanjournals.comajpaonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. slideshare.net GC separates volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase. mdpi.comnih.gov this compound, being a moderately sized organic molecule, is suitable for GC analysis.

Following separation by the GC column, the eluted compound enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides two key pieces of information: the molecular weight of the compound from the molecular ion peak and a unique fragmentation pattern that allows for its identification by comparison with spectral libraries such as the NIST database. nih.govosti.gov GC-MS is highly effective for quantifying and identifying this compound in relatively clean sample matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For analyzing this compound in complex matrices such as environmental or biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. researchgate.netucsb.edu LC separates compounds in a liquid mobile phase, making it suitable for a wider range of compounds than GC, including those that are non-volatile or thermally labile. humanjournals.com

Coupling LC with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity. nih.gov After separation by the LC column, the analyte is ionized (e.g., via electrospray ionization) and enters the mass spectrometer. Specific precursor-to-product ion transitions can be monitored using modes like Selected Reaction Monitoring (SRM), which allows for the highly selective quantification of the target analyte even at very low concentrations, minimizing interferences from the sample matrix. nih.govnih.gov

Hyphenated Techniques in Structural Characterization

The power of hyphenated techniques lies in their ability to combine separation and identification into a single, automated process. nih.govajpaonline.comijarnd.com The coupling of chromatography (GC or LC) with mass spectrometry (MS or MS/MS) provides a multidimensional analytical approach. Chromatography addresses the challenge of isolating the analyte of interest from a complex mixture, while mass spectrometry provides definitive structural information and sensitive detection. humanjournals.com This synergy makes techniques like GC-MS and LC-MS/MS indispensable tools in modern analytical chemistry for the comprehensive characterization of compounds like this compound. nist.govnih.gov

Computational Chemistry and Theoretical Investigations of Isobutyl Phenylcarbamate

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry. nih.gov DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying molecules of the size and complexity of isobutyl phenylcarbamate. nih.govresearchgate.net These calculations are founded on the principles of quantum mechanics, where the electron density is used to determine the energy and other properties of a molecule. nih.gov

A fundamental step in any quantum chemical investigation is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, DFT calculations can be employed to determine bond lengths, bond angles, and dihedral angles with a high degree of accuracy. researchgate.net The optimization process ensures that the calculated structure represents a stable point on the potential energy surface. researchgate.netnih.gov

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. This includes examining the distribution of electrons within the molecule, which is crucial for understanding its chemical properties. Natural Bond Orbital (NBO) analysis, for instance, can be used to study donor-acceptor interactions and hyperconjugative effects, providing insights into the stability and reactivity of the molecule. researchgate.net The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is also critical, as the energy gap between these orbitals relates to the molecule's chemical reactivity and electronic transitions.

Table 1: Representative Optimized Geometrical Parameters of a Phenylcarbamate Structure (Calculated)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.36 | N-C-O | 110.0 |

| C=O | 1.23 | C-N-H | 120.0 |

| N-H | 1.01 | O=C-O | 125.0 |

| C-O | 1.35 | H-N-C-O | 180.0 |

Note: This table presents hypothetical, representative data for a phenylcarbamate structure to illustrate the types of parameters obtained from geometry optimization. Actual values for this compound would require specific DFT calculations.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. nih.govmdpi.com DFT calculations can predict the chemical shifts of ¹H and ¹³C nuclei in this compound with reasonable accuracy. mdpi.com These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The accuracy of these predictions has significantly improved with the development of advanced computational methods and can be a valuable aid in assigning experimental spectra. nih.govmdpi.com

IR Frequencies: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. nih.gov DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. nih.gov By comparing the calculated spectrum with the experimental one, researchers can identify and assign specific vibrational modes to functional groups within the this compound molecule, such as the N-H stretch, C=O stretch, and C-O stretch. cheminfo.org Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in a Phenylcarbamate

| Functional Group | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3350 | 3320 |

| C=O Stretch | 1705 | 1690 |

| C-O Stretch | 1220 | 1235 |

Note: This table contains hypothetical data for illustrative purposes. The predicted values are scaled to better match experimental results.

DFT calculations can be used to determine various thermodynamic parameters of this compound. nih.gov By performing frequency calculations on the optimized geometry, it is possible to obtain the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and Gibbs free energy at a given temperature and pressure. researchgate.net These parameters are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate.

Energetic analysis also involves calculating the heat of formation, which is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. nih.gov This information is valuable for assessing the energetic content and stability of this compound.

Understanding the chemical reactions of this compound requires knowledge of the transition states and reaction pathways involved. arxiv.org Quantum chemical calculations are instrumental in locating transition state structures, which are first-order saddle points on the potential energy surface. arxiv.org By identifying the transition state, researchers can calculate the activation energy of a reaction, providing insight into its kinetics. rsc.org

Reaction pathway mapping, often performed using methods like the Intrinsic Reaction Coordinate (IRC), connects the reactants, transition state, and products, providing a detailed picture of the geometric changes that occur during a chemical transformation. arxiv.orgrsc.org This allows for a mechanistic understanding of processes such as its formation, hydrolysis, or other chemical modifications. Automated reaction route mapping methods can further explore complex reaction networks involving the molecule. rsc.orgresearchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the electronic structure and energetics of a molecule, molecular modeling and dynamics simulations offer insights into its conformational flexibility and behavior over time. nih.gov These methods are particularly useful for larger systems and for exploring the dynamic nature of molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com this compound possesses several rotatable bonds, leading to a variety of possible conformers. The relative energies of these conformers determine their populations at a given temperature.